KLM 583B

Experimental Autoimmune Uveitis Ocular Inflammation Therapeutic Efficacy

KLM 583B (CAS 119716-93-7) is a synthetic phospholipase A2 (PLA2) inhibitor with the molecular formula C39H66N2O8. First reported in 1987 by Mahlberg et al., the compound was evaluated in a guinea pig model of experimental autoimmune uveitis (EAU) induced by retinal S-antigen immunization.

Molecular Formula C39H66N2O8
Molecular Weight 0
CAS No. 119716-93-7
Cat. No. B1168230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKLM 583B
CAS119716-93-7
SynonymsKLM 583B
Molecular FormulaC39H66N2O8
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KLM 583B (CAS 119716-93-7): A Phospholipase A2 Inhibitor for Ocular Inflammation Research


KLM 583B (CAS 119716-93-7) is a synthetic phospholipase A2 (PLA2) inhibitor with the molecular formula C39H66N2O8 . First reported in 1987 by Mahlberg et al., the compound was evaluated in a guinea pig model of experimental autoimmune uveitis (EAU) induced by retinal S-antigen immunization [1]. KLM 583B acts by inhibiting PLA2, thereby reducing the release of arachidonic acid and the downstream production of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes [1]. The compound is supplied for non-human research purposes only and is available through select chemical vendors with a typical purity of 95% .

Why KLM 583B Cannot Be Interchanged with Other PLA2 Inhibitors or Anti-Inflammatory Agents in Uveitis Models


Phospholipase A2 inhibitors and anti-inflammatory agents used in experimental uveitis research are not functionally interchangeable. KLM 583B was directly compared against topical/systemic corticosteroids and subcutaneous cyclosporin A in the same EAU guinea pig model, revealing that clinical suppression efficacy, PLA2 activity reduction in aqueous humour, and anti-S-antigen antibody titers differ markedly across these agents [1]. Notably, corticosteroids provided measurable but inferior clinical suppression relative to KLM 583B, while cyclosporin A matched KLM 583B on biochemical endpoints but represents a mechanistically distinct calcineurin inhibitor rather than a direct PLA2 inhibitor [1]. Furthermore, another compound sharing the identical molecular formula (C39H66N2O8) — Anti-inflammatory agent 20 (CAS 2127403-65-8) — is reported to act via NO inhibition and NF-κB/MAPK pathway suppression rather than PLA2 inhibition, underscoring that even isomeric or structurally related compounds can possess divergent pharmacological targets and should not be assumed equivalent .

Quantitative Differentiation Evidence for KLM 583B (CAS 119716-93-7) in Experimental Autoimmune Uveitis


Clinical EAU Suppression: KLM 583B Versus Corticosteroids and Cyclosporin A

In a guinea pig model of S-antigen-induced EAU, KLM 583B administered subcutaneously produced the best clinical suppression of uveitis among all treatment groups. Steroids (topical and subcutaneous) also suppressed ocular inflammation but were explicitly not as effective as KLM 583B or cyclosporin A [1]. This finding represents a direct head-to-head comparison within the same study. Note: The published abstract contains a typographical error referring to 'KLM-538B' in one sentence; the compound used throughout the study was KLM 583B [1].

Experimental Autoimmune Uveitis Ocular Inflammation Therapeutic Efficacy

Aqueous Humour PLA2 Activity Reduction: KLM 583B Compared with Untreated Controls and Corticosteroids

PLA2 enzymatic activity was measured directly in the aqueous humour of guinea pigs following EAU induction and treatment. Animals treated subcutaneously with KLM 583B exhibited significantly lower PLA2 activity levels compared with untreated EAU controls [1]. Cyclosporin A treatment produced a comparable reduction in PLA2 activity [1]. While the abstract does not report PLA2 activity data for the corticosteroid group, the finding that steroids were clinically inferior suggests incomplete or less effective PLA2 pathway suppression relative to KLM 583B [1].

Phospholipase A2 Activity Aqueous Humour Biochemistry Inflammatory Mediator Quantification

Myeloperoxidase (MPO) Levels in Iris-Ciliary Body: KLM 583B Versus Untreated Controls

Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration and inflammatory cell burden, was measured from iris-ciliary body homogenates. KLM 583B administered subcutaneously produced significantly lower MPO levels compared with untreated EAU controls, an effect matched by cyclosporin A [1]. The consistency between PLA2 activity reduction and MPO level suppression supports a coherent anti-inflammatory mechanism mediated through PLA2 inhibition rather than a nonspecific effect [1]. This tissue-level inflammatory marker reduction was also validated in a companion study by the same group demonstrating strong correlation between MPO activity and histopathological grading of anterior segment inflammation [2].

Myeloperoxidase Neutrophil Infiltration Ocular Tissue Inflammation

Anti-S-Antigen Antibody Titers: KLM 583B Versus Corticosteroids and Cyclosporin A

Serum anti-S-antigen antibody titers were measured as an indicator of the humoral immune response driving EAU pathogenesis. Guinea pigs treated subcutaneously with KLM 583B or cyclosporin A exhibited the lowest antiserum titers against retinal S-antigen among all treatment groups, indicating effective suppression of the pathogenic autoantibody response [1]. This effect was not matched by corticosteroid treatment, providing a point of immunological differentiation between KLM 583B and steroid-based anti-inflammatory regimens [1].

Autoantibody Suppression Humoral Immunity Retinal S-Antigen

Structural Formula Identity Warning: KLM 583B Versus Anti-Inflammatory Agent 20 (Same Molecular Formula, Distinct Pharmacology)

KLM 583B (CAS 119716-93-7, C39H66N2O8) shares its molecular formula with Anti-inflammatory agent 20 (CAS 2127403-65-8, also C39H66N2O8). However, Anti-inflammatory agent 20 is characterized as a potent inhibitor of NO production acting via NF-κB and MAPK pathway suppression, with no reported PLA2 inhibitory activity . This demonstrates that even compounds with identical molecular formulas can exhibit divergent pharmacological mechanisms, reinforcing the necessity for procurement by specific CAS number rather than by molecular formula alone when targeting PLA2 in experimental systems [1].

Chemical Identity Verification Pharmacological Selectivity PLA2 vs NO Inhibition

Optimal Research Application Scenarios for KLM 583B (CAS 119716-93-7) Based on Validated Evidence


In Vivo PLA2 Inhibition Studies in Experimental Autoimmune Uveitis (EAU) Models

KLM 583B is directly validated for use in guinea pig EAU models where PLA2 activity in aqueous humour serves as a pharmacodynamic biomarker. The compound has demonstrated significant reduction of both aqueous humour PLA2 activity and iris-ciliary body MPO levels when administered subcutaneously [1]. Researchers can leverage the existing data on clinical suppression and biochemical marker reduction as reference benchmarks for their own experimental protocols, reducing the burden of de novo dose-response characterization. Procurement should specify CAS 119716-93-7 to ensure receipt of the PLA2 inhibitor rather than same-formula compounds with alternative pharmacology [2].

Comparative Pharmacology Studies of Anti-Inflammatory Mechanisms in Ocular Autoimmunity

Because KLM 583B has been directly compared with corticosteroids and cyclosporin A within a single standardized EAU protocol, the compound is suited for studies requiring a benchmark PLA2 inhibitor with documented in vivo efficacy and immunological endpoints [1]. Specifically, KLM 583B's dual effect — PLA2 enzymatic inhibition plus suppression of anti-S-antigen autoantibody titers — provides a reference phenotype against which novel PLA2 inhibitors or immunomodulatory agents can be benchmarked. Corticosteroid comparators are documented to be less effective on clinical scores and antibody titers, establishing a known efficacy hierarchy [1].

Mechanistic Dissection of PLA2-Dependent Inflammatory Cascades in Ocular Tissues

KLM 583B's demonstrated ability to reduce MPO levels in iris-ciliary body tissue validates its utility in studies examining the link between PLA2 activity and neutrophil-mediated tissue damage in the anterior segment of the eye [1]. The companion validation study confirming strong correlation between MPO activity, PLA2 levels in aqueous humour, and histopathological grading of anterior segment inflammation provides researchers with a multi-parameter framework for assessing PLA2 pathway contributions to ocular inflammatory pathology [2].

Procurement Quality Control: CAS-Specific Ordering to Avoid Pharmacologically Divergent Same-Formula Compounds

Given that Anti-inflammatory agent 20 (CAS 2127403-65-8) shares the molecular formula C39H66N2O8 with KLM 583B but acts via NO/NF-κB inhibition rather than PLA2 inhibition, any procurement workflow for PLA2-targeted studies must enforce CAS-number-specific ordering (CAS 119716-93-7) and incoming QC verification . This is a concrete procurement risk scenario: a buyer ordering by molecular formula or compound name alone could inadvertently receive a compound with inappropriate pharmacology for their experimental system, potentially compromising months of research work.

Quote Request

Request a Quote for KLM 583B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.